molecular formula C24H19Cl3N2O4 B2675503 2-({2-[(4-Chlorobenzoyl)amino]acetyl}amino)-2-phenylethyl 3,4-dichlorobenzenecarboxylate CAS No. 338963-26-1

2-({2-[(4-Chlorobenzoyl)amino]acetyl}amino)-2-phenylethyl 3,4-dichlorobenzenecarboxylate

Cat. No.: B2675503
CAS No.: 338963-26-1
M. Wt: 505.78
InChI Key: SXWJJOVIKAYTFE-UHFFFAOYSA-N
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Description

2-({2-[(4-Chlorobenzoyl)amino]acetyl}amino)-2-phenylethyl 3,4-dichlorobenzenecarboxylate is a complex organic compound characterized by its multiple functional groups, including amide, ester, and aromatic rings

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

The compound’s structure suggests potential biological activity, making it a candidate for drug development. It could be explored for its interactions with biological targets such as enzymes or receptors.

Medicine

Due to its potential biological activity, this compound might be investigated for therapeutic applications, including anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In materials science, the compound could be used in the development of new polymers or as a precursor for specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(4-Chlorobenzoyl)amino]acetyl}amino)-2-phenylethyl 3,4-dichlorobenzenecarboxylate typically involves a multi-step process:

    Formation of the Amide Bond: The initial step involves the reaction of 4-chlorobenzoic acid with an amine to form 4-chlorobenzamide.

    Acetylation: The 4-chlorobenzamide is then acetylated using acetic anhydride to introduce the acetyl group.

    Coupling with Phenylethylamine: The acetylated product is reacted with 2-phenylethylamine to form the intermediate compound.

    Esterification: Finally, the intermediate is esterified with 3,4-dichlorobenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, high-purity reagents to ensure product quality, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are common.

Major Products

    Oxidation: Formation of quinones and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Mechanism of Action

The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with molecular targets such as enzymes, inhibiting their activity or altering their function. The presence of multiple aromatic rings and amide groups suggests it could engage in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-((3,4-Dichlorobenzoyl)amino)benzoic acid: Similar in structure but lacks the phenylethyl group.

    4-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate: Contains a similar core structure but with different substituents.

Uniqueness

This detailed overview should provide a comprehensive understanding of the compound, its synthesis, reactions, applications, and how it compares to similar compounds

Properties

IUPAC Name

[2-[[2-[(4-chlorobenzoyl)amino]acetyl]amino]-2-phenylethyl] 3,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl3N2O4/c25-18-9-6-16(7-10-18)23(31)28-13-22(30)29-21(15-4-2-1-3-5-15)14-33-24(32)17-8-11-19(26)20(27)12-17/h1-12,21H,13-14H2,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWJJOVIKAYTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(COC(=O)C2=CC(=C(C=C2)Cl)Cl)NC(=O)CNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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